(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
Brand Name:
Vulcanchem
CAS No.:
188753-43-7
VCID:
VC20919521
InChI:
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m0/s1
SMILES:
CC1=CC2=C(C=C1)N=C3N2CCC3O
Molecular Formula:
C11H12N2O
Molecular Weight:
188.23 g/mol
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
CAS No.: 188753-43-7
Cat. No.: VC20919521
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188753-43-7 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
| Standard InChI | InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m0/s1 |
| Standard InChI Key | FHPARWHYSHNJGP-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)N=C3N2CC[C@@H]3O |
| SMILES | CC1=CC2=C(C=C1)N=C3N2CCC3O |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3N2CCC3O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator